molecular formula C10H12O B1268335 Benzyl isopropenyl ether CAS No. 32783-20-3

Benzyl isopropenyl ether

Cat. No.: B1268335
CAS No.: 32783-20-3
M. Wt: 148.2 g/mol
InChI Key: ZIFHFFOAEFKJJL-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid that is used primarily as a hydroxyl-protecting agent in organic synthesis. The compound is characterized by its ether functional group, which is bonded to a benzyl group and an isopropenyl group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl isopropenyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of benzyl alcohol with isopropenyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion formed from benzyl alcohol attacks the electrophilic carbon of isopropenyl bromide, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures to facilitate the reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of benzyl alcohol.

    Substitution: The ether linkage in this compound can be cleaved under acidic conditions using hydroiodic acid (HI) or hydrobromic acid (HBr), resulting in the formation of benzyl halides and isopropenyl alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: HI, HBr

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol

    Substitution: Benzyl iodide, benzyl bromide

Scientific Research Applications

Benzyl isopropenyl ether is widely used in scientific research due to its role as a hydroxyl-protecting agent. This makes it valuable in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry where protecting groups are essential for multi-step synthesis . Additionally, it is used in the development of pharmaceuticals, agrochemicals, and fine chemicals. Its ability to protect hydroxyl groups without interfering with other functional groups makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

  • Benzyl methyl ether
  • Benzyl ethyl ether
  • Benzyl propyl ether

Comparison: Benzyl isopropenyl ether is unique due to the presence of the isopropenyl group, which imparts distinct reactivity compared to other benzyl ethers. The isopropenyl group allows for additional synthetic transformations, such as polymerization and cross-linking reactions, which are not possible with simpler alkyl ethers . This makes this compound a valuable reagent in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

prop-1-en-2-yloxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFHFFOAEFKJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340037
Record name Benzyl isopropenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32783-20-3
Record name Benzyl isopropenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Benzyl Isopropenyl Ether considered useful in organic synthesis?

A1: this compound serves as a versatile protecting group for compounds with multiple hydroxy groups [, ]. It also acts as an acetone enolate equivalent in various reactions []. This dual functionality makes it a valuable tool for building complex molecules.

Q2: Can you elaborate on the use of this compound in Heck reactions?

A2: Research demonstrates that this compound participates in Palladium-catalyzed Heck reactions with aryl bromides []. Interestingly, while the initial reaction yields a mixture of isomers, subsequent hydrolysis leads to the selective formation of 1-arylpropanones. This two-step process showcases the utility of this compound in generating specific ketone derivatives.

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